molecular formula C30H28F2O6S2 B1257929 Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

Cat. No. B1257929
M. Wt: 586.7 g/mol
InChI Key: BAHMOGUQNNDZRT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate is an organic salt. It contains a triphenylsulfonium. It derives from an idramantone.

properties

Product Name

Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

Molecular Formula

C30H28F2O6S2

Molecular Weight

586.7 g/mol

IUPAC Name

1,1-difluoro-2-oxo-2-[(4-oxo-1-adamantyl)oxy]ethanesulfonate;triphenylsulfanium

InChI

InChI=1S/C18H15S.C12H14F2O6S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12(14,21(17,18)19)10(16)20-11-3-6-1-7(4-11)9(15)8(2-6)5-11/h1-15H;6-8H,1-5H2,(H,17,18,19)/q+1;/p-1

InChI Key

BAHMOGUQNNDZRT-UHFFFAOYSA-M

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)OC(=O)C(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5.4 parts (35.6% purity) of the sodium salt of difluorosulfoacetic acid-4-oxo-1-adamantyl ester, a mixture of 16 parts of acetonitrile and 16 parts of ion-exchanged water was added. To the mixture, a solution of 1.7 parts of triphenylsulfonium chloride, 5 parts of acetonitrile, and 5 parts of ion-exchanged water was added. The resultant mixture was stirred for 15 hours, then concentrated, and extracted with 142 parts of chloroform. The organic layer was washed with ion-exchanged water, and the resulting organic layer was concentrated. The concentrate was washed with 24 parts of tert-butyl methyl ether, giving 1.7 parts of triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluromethanesulfonate (B1) in the form of a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
difluorosulfoacetic acid-4-oxo-1-adamantyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
Reactant of Route 2
Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
Reactant of Route 3
Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
Reactant of Route 4
Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
Reactant of Route 6
Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.